molecular formula C13H14O4S B13516753 2-(Furan-2-yl)ethyl 4-methylbenzenesulfonate

2-(Furan-2-yl)ethyl 4-methylbenzenesulfonate

Katalognummer: B13516753
Molekulargewicht: 266.31 g/mol
InChI-Schlüssel: UGBCLQCZBKPTMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(furan-2-yl)ethyl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates It features a furan ring attached to an ethyl chain, which is further connected to a 4-methylbenzene sulfonate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)ethyl 4-methylbenzene-1-sulfonate typically involves the reaction of 2-(furan-2-yl)ethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

2-(furan-2-yl)ethanol+4-methylbenzenesulfonyl chloride2-(furan-2-yl)ethyl 4-methylbenzene-1-sulfonate+HCl\text{2-(furan-2-yl)ethanol} + \text{4-methylbenzenesulfonyl chloride} \rightarrow \text{2-(furan-2-yl)ethyl 4-methylbenzene-1-sulfonate} + \text{HCl} 2-(furan-2-yl)ethanol+4-methylbenzenesulfonyl chloride→2-(furan-2-yl)ethyl 4-methylbenzene-1-sulfonate+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-(furan-2-yl)ethyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols.

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or alkanes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted furan derivatives.

    Oxidation: Formation of furan carboxylic acids or ketones.

    Reduction: Formation of furan alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

2-(furan-2-yl)ethyl 4-methylbenzene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(furan-2-yl)ethyl 4-methylbenzene-1-sulfonate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the sulfonate group can form ionic interactions with positively charged residues.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(thiophen-2-yl)ethyl 4-methylbenzene-1-sulfonate: Similar structure but with a thiophene ring instead of a furan ring.

    2-(pyridin-2-yl)ethyl 4-methylbenzene-1-sulfonate: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

2-(furan-2-yl)ethyl 4-methylbenzene-1-sulfonate is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. The furan ring is more electron-rich compared to thiophene and pyridine, making it more reactive in certain chemical reactions.

Eigenschaften

Molekularformel

C13H14O4S

Molekulargewicht

266.31 g/mol

IUPAC-Name

2-(furan-2-yl)ethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C13H14O4S/c1-11-4-6-13(7-5-11)18(14,15)17-10-8-12-3-2-9-16-12/h2-7,9H,8,10H2,1H3

InChI-Schlüssel

UGBCLQCZBKPTMP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.